Enantioselective Enzymatic Resolution: Achieving >96% ee for (1S,2R)-β-Amino Acid Product
In a green chemistry approach, Candida antarctica lipase B (CALB)-catalyzed hydrolysis of racemic cis-β-amino esters in tBuOMe at 65 °C resolves the enantiomers with high selectivity. The (1S,2R)-configured β-amino acid product is obtained with enantiomeric excess (eep) > 96%, while the unreacted (1R,2S)-β-amino ester exhibits ees > 62% [1]. This demonstrates the synthetic accessibility of the (1S,2R)-enantiomer in high optical purity via enzymatic methods, directly impacting its utility in stereocontrolled syntheses.
| Evidence Dimension | Enantiomeric excess (ee) of product β-amino acid |
|---|---|
| Target Compound Data | eep > 96% for (1S,2R)-2-aminocyclohexanecarboxylic acid |
| Comparator Or Baseline | Unreacted β-amino ester enantiomer (1R,2S): ees > 62% |
| Quantified Difference | At least 34 percentage points higher ee for the target enantiomer product |
| Conditions | CALB-catalyzed hydrolysis of ethyl cis-2-aminocyclohexanecarboxylate in tBuOMe at 65 °C, preparative scale resolution |
Why This Matters
Higher enantiomeric excess (>96%) ensures that procured (1S,2R)-configured building blocks enable downstream syntheses with minimal racemization and maximal stereochemical fidelity, critical for pharmaceutical lead optimization.
- [1] Forró, E.; Galla, Z.; Fülöp, F. Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Molecules 2022, 27, 2600. View Source
